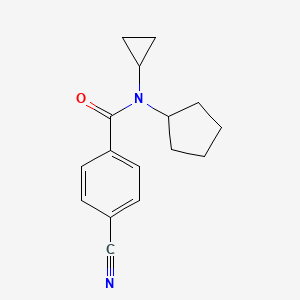
1-(2-Chloroprop-2-enyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroprop-2-enyl)piperidin-4-ol, also known as CPPO, is a piperidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2-Chloroprop-2-enyl)piperidin-4-ol is not fully understood, but it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloroprop-2-enyl)piperidin-4-ol has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that 1-(2-Chloroprop-2-enyl)piperidin-4-ol inhibits the activity of MAO enzymes, leading to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In vivo studies have shown that 1-(2-Chloroprop-2-enyl)piperidin-4-ol can improve motor function in animal models of Parkinson's disease. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has also been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Chloroprop-2-enyl)piperidin-4-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been used as a reagent in various reactions. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has also been shown to have therapeutic potential in the treatment of neurological disorders. However, 1-(2-Chloroprop-2-enyl)piperidin-4-ol also has limitations in laboratory experiments. It is a toxic compound and requires proper handling and disposal. 1-(2-Chloroprop-2-enyl)piperidin-4-ol is also not widely available, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(2-Chloroprop-2-enyl)piperidin-4-ol. One direction is the development of 1-(2-Chloroprop-2-enyl)piperidin-4-ol derivatives with improved therapeutic potential and reduced toxicity. Another direction is the investigation of 1-(2-Chloroprop-2-enyl)piperidin-4-ol's effects on other neurotransmitters and their receptors. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Chloroprop-2-enyl)piperidin-4-ol and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 1-(2-Chloroprop-2-enyl)piperidin-4-ol is a piperidine derivative that has gained attention in scientific research due to its potential applications in various fields. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of 1-(2-Chloroprop-2-enyl)piperidin-4-ol in the treatment of neurological disorders and its use as a reagent in organic chemistry.
Synthesis Methods
1-(2-Chloroprop-2-enyl)piperidin-4-ol can be synthesized using different methods, including the reaction of 2-chloroacrylonitrile with piperidine followed by reduction with sodium borohydride. Another method involves the reaction of 2-chloroacrylonitrile with piperidine followed by hydrolysis with sodium hydroxide. These methods have been reported in the literature and have been used to synthesize 1-(2-Chloroprop-2-enyl)piperidin-4-ol for scientific research.
Scientific Research Applications
1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. In neuroscience, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its effects on neurotransmitter release and synaptic transmission. In organic chemistry, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been used as a reagent in various reactions.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(9)6-10-4-2-8(11)3-5-10/h8,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRHNGVHOASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
